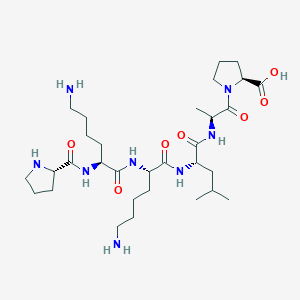
N-Butyl-2,2-dimethylpent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-2,2-dimethylpent-4-enamide is a chemical compound with the molecular formula C11H21NO. It is known for its unique structure, which includes a butyl group attached to a dimethylpent-4-enamide backbone. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2,2-dimethylpent-4-enamide typically involves the reaction of 2,2-dimethylpent-4-enoic acid with butylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The process is optimized to ensure high yield and purity of the final product. Advanced purification methods, including crystallization and solvent extraction, are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2,2-dimethylpent-4-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-Butyl-2,2-dimethylpent-4-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-2,2-dimethylpent-4-enamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Butenamide, N,N-dimethyl-: This compound has a similar amide structure but differs in the alkyl groups attached.
N-Butyl-2,2-dimethylpentanamide: Similar structure but lacks the double bond present in N-Butyl-2,2-dimethylpent-4-enamide.
Uniqueness
This compound is unique due to its specific combination of a butyl group and a dimethylpent-4-enamide backbone. This structure imparts distinct chemical properties, making it valuable in various applications.
Properties
CAS No. |
647027-52-9 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
N-butyl-2,2-dimethylpent-4-enamide |
InChI |
InChI=1S/C11H21NO/c1-5-7-9-12-10(13)11(3,4)8-6-2/h6H,2,5,7-9H2,1,3-4H3,(H,12,13) |
InChI Key |
PDRHBYNAHFEAPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(C)(C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


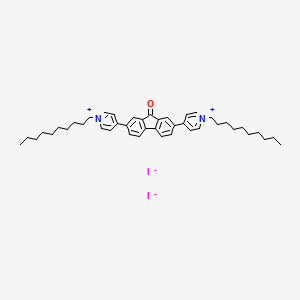
![Methyl 7-oxo-7H-furo[3,2-g][1]benzopyran-9-carboxylate](/img/structure/B12597057.png)
![4-[2-(4-Chlorophenyl)ethylamino]-4-oxobut-2-enoic acid](/img/structure/B12597071.png)
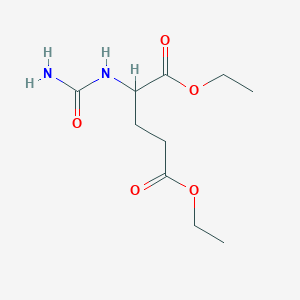
![2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid](/img/structure/B12597082.png)
![5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine](/img/structure/B12597093.png)
![N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine](/img/structure/B12597094.png)
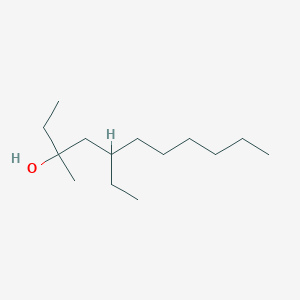
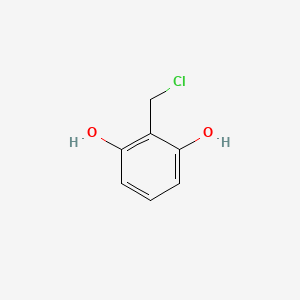
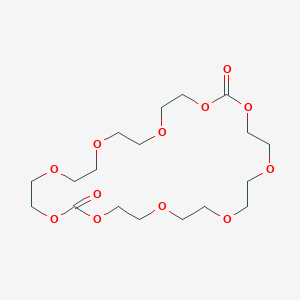

![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(2-naphthalenyl)propyl]-](/img/structure/B12597141.png)
![Pyrrolidine, 2-methyl-1-[(5-phenyl-3-pyridinyl)carbonyl]-](/img/structure/B12597148.png)
